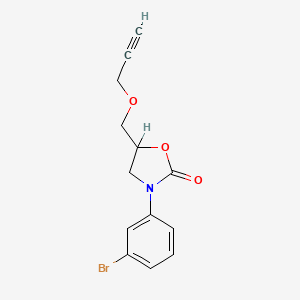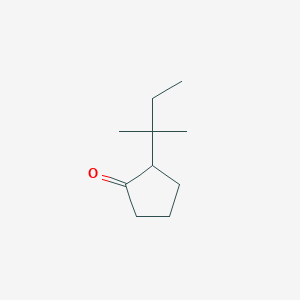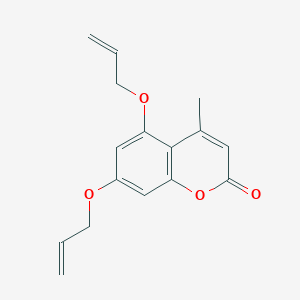
p-(Bis(2-chloroethyl)amino)phenyl m-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(Bis(2-chloroethyl)amino)phenyl m-bromobenzoate: is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl ring substituted with bis(2-chloroethyl)amino and m-bromobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-chloroethyl)amino)phenyl m-bromobenzoate typically involves the reaction of p-(Bis(2-chloroethyl)amino)phenol with m-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
p-(Bis(2-chloroethyl)amino)phenyl m-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the m-bromobenzoate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.
Substitution: Nucleophiles like amines in the presence of a base, such as triethylamine, at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
p-(Bis(2-chloroethyl)amino)phenyl m-bromobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-(Bis(2-chloroethyl)amino)phenyl m-bromobenzoate involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA bases, leading to cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: An alkylating agent used in cancer treatment.
Melphalan: Another alkylating agent with similar DNA cross-linking properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Uniqueness
p-(Bis(2-chloroethyl)amino)phenyl m-bromobenzoate is unique due to the presence of the m-bromobenzoate group, which may confer additional reactivity and specificity in its interactions with biological targets. This structural feature distinguishes it from other alkylating agents and may offer advantages in certain applications.
Properties
CAS No. |
22953-52-2 |
|---|---|
Molecular Formula |
C17H16BrCl2NO2 |
Molecular Weight |
417.1 g/mol |
IUPAC Name |
[4-[bis(2-chloroethyl)amino]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C17H16BrCl2NO2/c18-14-3-1-2-13(12-14)17(22)23-16-6-4-15(5-7-16)21(10-8-19)11-9-20/h1-7,12H,8-11H2 |
InChI Key |
SUZZKNCPUCQBBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline](/img/structure/B14700021.png)
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol](/img/structure/B14700027.png)
![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)

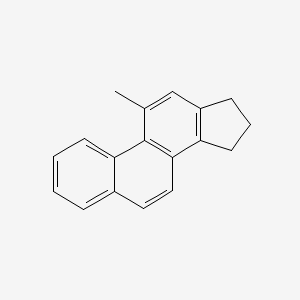
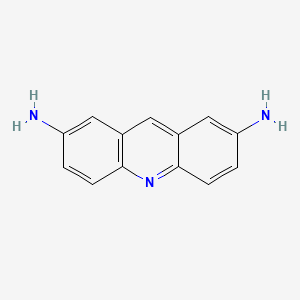
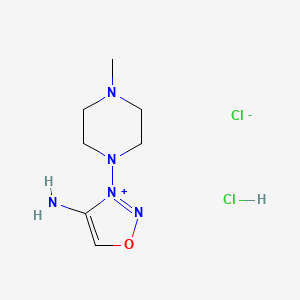
![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)

